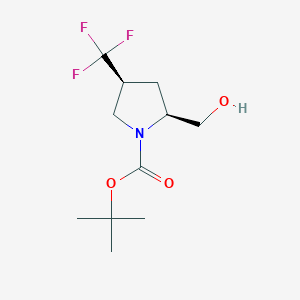

(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol

説明

(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a trifluoromethyl group at the fourth position and a Boc (tert-butoxycarbonyl) protecting group at the first position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Boc Protection: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Reduction: The final step involves the reduction of the intermediate to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

化学反応の分析

Boc Deprotection Reactions

The Boc group serves as a temporary protective group for the pyrrolidine nitrogen. Deprotection is typically achieved under acidic conditions:

| Reagent System | Conditions | Outcome | Source |

|---|---|---|---|

| TFA/DCM (50:50) | Room temperature, 1–2 hours | Cleavage of Boc to yield free amine | |

| TFA in acetonitrile | 1 hour, ambient temperature | Quantitative deprotection |

Key Findings :

-

Trifluoroacetic acid (TFA) efficiently removes the Boc group without affecting the trifluoromethyl or hydroxymethyl substituents .

-

The reaction generates a trifluoroacetate salt of the pyrrolidine amine, which can be neutralized for further functionalization .

Functionalization of the Hydroxymethyl Group

The primary alcohol moiety undergoes typical alcohol transformations:

Oxidation to Carboxylic Acid

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ or CrO₃ | Aqueous acidic conditions | (2S,4S)-4-Trifluoromethylpyrrolidine-2-carboxylic acid |

Notes :

Esterification

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| DCC, NHS | DCM, room temperature | Activated ester for peptide coupling |

Applications :

-

Esters serve as intermediates for coupling with amines or carboxylic acids in drug synthesis (e.g., prolinamide derivatives) .

Amine Coupling Reactions

After Boc deprotection, the free amine participates in nucleophilic acyl substitution:

| Coupling Reagent | Partner Electrophile | Product | Source |

|---|---|---|---|

| HATU or TBTU | P2-fragment carboxylic acids | Peptidomimetic analogs (e.g., HCV protease inhibitors) |

Example :

-

Coupling with prolinamide derivatives under HATU activation yields antiviral compounds with nanomolar activity .

Stability and Stereochemical Considerations

-

Trifluoromethyl Group : Resists hydrolysis and oxidation under standard conditions, ensuring structural integrity during reactions .

-

Stereochemical Retention : The (2S,4S) configuration remains unchanged during Boc deprotection, esterification, and coupling reactions due to the rigidity of the pyrrolidine ring .

Synthetic Routes

A representative synthesis involves:

科学的研究の応用

Medicinal Chemistry Applications

- Antiviral Compounds:

- Inhibitors for Enzymes:

-

Neuropharmacological Studies:

- Pyrrolidine derivatives are often explored for their neuropharmacological effects. The specific stereochemistry of this compound may influence its interaction with neurotransmitter receptors, making it a candidate for further investigation in treating neurological disorders.

Synthetic Organic Chemistry Applications

- Building Block in Synthesis:

- Peptide Synthesis:

Data Table: Comparative Analysis of Applications

Case Studies

- Dipeptide-Derived Inhibitors:

- Neuropharmacological Exploration:

作用機序

The mechanism of action of (2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The Boc protecting group can be removed under acidic conditions to reveal the active form of the compound, which can then participate in various biochemical pathways.

類似化合物との比較

Similar Compounds

- (2S,4S)-1-Boc-4-methylpyrrolidine-2-methanol

- (2S,4S)-1-Boc-4-ethylpyrrolidine-2-methanol

- (2S,4S)-1-Boc-4-chloropyrrolidine-2-methanol

Uniqueness

(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the development of pharmaceuticals and other advanced materials.

生物活性

(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol is a fluorinated pyrrolidine derivative with potential applications in medicinal chemistry due to its unique structural properties. This compound has garnered attention for its biological activities, particularly in the context of drug development and enzyme inhibition.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a trifluoromethyl group and a Boc (tert-butyloxycarbonyl) protecting group. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical agents.

Enzyme Inhibition

Recent studies have highlighted the role of this compound as a potential inhibitor of dipeptidyl peptidases (DPPs), specifically DPP8 and DPP9. These enzymes are involved in various physiological processes, including immune response and peptide metabolism. The compound was evaluated as a P1-residue in dipeptide-derived inhibitors, showing promising inhibitory activity against these enzymes, which could be beneficial in treating conditions like diabetes and cancer .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have shown activity against various bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that further exploration into its antimicrobial potential could yield valuable insights .

Cytotoxic Effects

Research into the cytotoxic properties of pyrrolidine derivatives indicates that they may possess antiproliferative effects against cancer cell lines. For instance, related compounds have been tested against HeLa cells (cervical cancer) and A549 cells (lung cancer), demonstrating IC50 values indicative of significant cytotoxicity. Although specific data for this compound is not extensively documented, its structural analogs suggest a similar potential .

Case Study 1: Dipeptide Inhibitors

A study evaluated the synthesis and biological activity of various pyrrolidine derivatives as DPP inhibitors. The incorporation of this compound into dipeptide frameworks resulted in enhanced inhibition profiles compared to non-fluorinated analogs. This underscores the importance of fluorination in optimizing biological activity .

Case Study 2: Antimicrobial Screening

In a comparative study assessing the antimicrobial efficacy of several pyrrolidine derivatives, compounds structurally related to this compound were tested against resistant strains of bacteria. Results indicated notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that further research into this compound could reveal similar or enhanced antimicrobial properties .

特性

IUPAC Name |

tert-butyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h7-8,16H,4-6H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSWFECHMDRHHV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301124228 | |

| Record name | 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470482-40-7 | |

| Record name | 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470482-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。